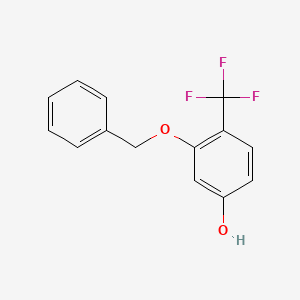

3-(Benzyloxy)-4-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is part of the structure of the compound you’re interested in.Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The trifluoromethyl group contributes unique properties to the molecules it’s part of. It’s often used in pharmaceuticals, agrochemicals, and materials due to its properties .科学的研究の応用

Synthesis and Properties

- Synthesis and Spectroelectrochemical Study: A study by Aktaş Kamiloğlu et al. (2018) discussed the synthesis of new compounds involving 3-(Benzyloxy)-4-(trifluoromethyl)phenol. These compounds were used to create novel phthalocyanines, which were analyzed for their electrochemical and spectroelectrochemical properties. This research contributes to the understanding of phthalocyanines in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Application in Sensing Technologies

- Fluorescent Probes for pH and Metal Cations: Tanaka et al. (2001) developed fluorescent probes using a compound similar to 3-(Benzyloxy)-4-(trifluoromethyl)phenol, demonstrating its sensitivity to pH changes and selectivity in sensing metal cations. This showcases its potential in developing sensors for environmental and biological applications (Tanaka et al., 2001).

Chemical Reactions and Applications

Benzylic C-H Trifluoromethylation

Egami et al. (2015) explored the trifluoromethylation of phenol derivatives, demonstrating the practical utility of these reactions in synthesizing potent inhibitors for specific enzymes (Egami et al., 2015).

Synthesis of Polycarbonate Diol

Wang et al. (2011) utilized a metal-organic framework as a catalyst for preparing polycarbonate diol, employing a process involving phenol derivatives. This research highlights the utility of phenol derivatives in the production of polymeric materials (Wang et al., 2011).

Environmental and Health Implications

- Environmental Phenols in Human Urine: Mortensen et al. (2014) conducted a study on the excretion of environmental phenols, including compounds like 3-(Benzyloxy)-4-(trifluoromethyl)phenol, in pregnant women. This study provides insights into human exposure to industrial chemicals (Mortensen et al., 2014).

作用機序

Target of Action

It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound’s mode of action involves a radical approach . It’s part of the broader class of reactions known as trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .

Biochemical Pathways

The compound is involved in the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry, which studies the reactions of radicals, molecules, or ions with unpaired electrons .

Pharmacokinetics

The pharmacokinetics of trifluoromethyl-containing compounds are generally thought to be influenced by their redox potentials .

Result of Action

The trifluoromethylation of carbon-centered radical intermediates can lead to the formation of new carbon-fluorine bonds, which can significantly alter the properties of the resulting molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)-4-(trifluoromethyl)phenol. For instance, visible light can promote the trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone .

将来の方向性

特性

IUPAC Name |

3-phenylmethoxy-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)12-7-6-11(18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZSSWBDKYYCDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-4-(trifluoromethyl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2814787.png)

![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2814796.png)

![(E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814798.png)

![2-[(4-Methylbenzyl)thio]acetohydrazide](/img/structure/B2814799.png)

![2-[(11aS)-5-(4-fluorophenyl)-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2814800.png)